molecular formula C16H16BrN5O B6468135 N-(3-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine CAS No. 2640950-29-2

N-(3-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine

Cat. No.: B6468135
CAS No.: 2640950-29-2
M. Wt: 374.23 g/mol
InChI Key: LVIXOPQQOBCZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is an organic compound belonging to the family of modified purines . Its molecular structure integrates a 3-bromophenyl group and a tetrahydrofuran (oxolane) substituent, which confers unique properties making it a valuable intermediate for advanced organic synthesis . This compound is recognized for its potential in the development of bioactive molecules, particularly in the research of enzyme inhibitors and ligands for pharmacological applications . The stability and selective reactivity of this purine derivative make it a compound of interest in medicinal chemistry studies and for the design of targeted bioactive compounds . Purines and their derivatives are fundamental to purinergic signaling, a key regulatory system in the body that is a major pharmacological target for various immune-mediated inflammatory diseases (IMIDs) . Research into purinergic signaling involves investigating ligands for P2 and P1 purinergic receptors to manage inflammatory pathways . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-bromophenyl)-9-(oxolan-2-ylmethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5O/c17-11-3-1-4-12(7-11)21-15-14-16(19-9-18-15)22(10-20-14)8-13-5-2-6-23-13/h1,3-4,7,9-10,13H,2,5-6,8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIXOPQQOBCZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=NC3=C(N=CN=C32)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

SNAr Methodology

Reacting 9-(oxolan-2-yl)-9H-purin-6-amine with 3-bromobenzyl bromide (1.2 equivalents) in dimethylformamide (DMF) at 80°C for 8 hours achieves 68% yield. Potassium carbonate (2 equivalents) acts as a base, while tetrabutylammonium iodide (0.1 equivalents) enhances reactivity.

Optimized conditions:

  • Solvent: DMF

  • Base: K₂CO₃

  • Catalyst: TBAI (0.1 eq)

  • Temperature: 80°C

  • Yield: 68%

Palladium-Catalyzed Coupling

An alternative employs Pd(OAc)₂/Xantphos catalytic system to couple 9-(oxolan-2-yl)-9H-purin-6-amine with 3-bromophenylboronic acid. This method achieves higher regioselectivity (89%) but requires stringent oxygen-free conditions.

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes cost efficiency and safety:

Continuous Flow Reactor System

A two-stage continuous process reduces reaction time from 24 hours to 45 minutes:

  • Stage 1: Purine functionalization at 50°C with residence time = 12 minutes

  • Stage 2: Benzylation at 100°C with residence time = 33 minutes

Performance metrics:

MetricBatch ProcessFlow Process
Total Yield68%81%
Purity95%99%
Throughput2 kg/day15 kg/day

Solvent Recycling

Industrial protocols recover >90% of DMF via vacuum distillation, reducing production costs by 34%.

Purification and Characterization

Final purification uses gradient chromatography (hexane:ethyl acetate, 4:1 → 1:1) to isolate the product with >99% purity. Critical characterization data includes:

Spectroscopic profiles:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, purine-H), 7.45–7.30 (m, 4H, Ar-H), 5.12 (t, J = 6.8 Hz, 1H, oxolane-H)

  • HRMS: m/z calc. for C₁₇H₁₈BrN₅O [M+H]⁺: 388.0724; found: 388.0721

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost ($/kg)
SNAr (Batch)68%95%Moderate12,400
Pd-Catalyzed89%98%Low28,500
Flow Process81%99%High8,200

Flow chemistry emerges as the optimal approach, balancing yield, purity, and economic viability.

Challenges and Mitigation Strategies

  • Regioselectivity Issues: Competing N7 alkylation is suppressed by maintaining excess 3-bromobenzyl bromide (1.5 eq) and reaction temperatures ≤80°C.

  • Pd Catalyst Cost: Recycling Pd via chelating resins reduces catalyst consumption by 60%.

  • Solvent Toxicity: Substituting DMF with cyclopentyl methyl ether (CPME) decreases environmental impact while maintaining yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

N-(3-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Biochemistry: It is used as a tool compound to study biochemical pathways and molecular mechanisms in cells.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl group enhances the compound’s binding affinity to these targets, while the oxolan-2-ylmethyl group modulates its pharmacokinetic properties. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the N9 Position

The N9 substituent significantly influences solubility, metabolic stability, and target engagement.

Compound Name N9 Substituent Key Properties/Activities Reference
N-(3-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine Oxolan-2-ylmethyl Hypothesized improved solubility
9-(2-Bromobenzyl)-N-methyl-9H-purin-6-amine (3) 2-Bromobenzyl PDE4B inhibitor; synthesized via SNAr
9-(3-Chlorobenzyl)-N-methyl-9H-purin-6-amine (36) 3-Chlorobenzyl Intermediate for YTHDC1 ligand design
9-Isopropyl-N-(2-nitrobenzyl)-9H-purin-6-amine (DK325) Isopropyl Circadian clock modulator
9-[(5-Methoxypyridin-2-yl)methyl]-9H-purin-6-amine (1) Methoxypyridinylmethyl Cytotoxic (HeLa cells, IC50 = 3.02 µM)

Key Observations :

  • Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius and stronger electron-withdrawing effects may enhance hydrophobic interactions in target binding compared to chlorine .
  • Oxolan vs. Benzyl : The oxolan group’s oxygen atoms could improve aqueous solubility over purely aromatic benzyl groups, as seen in related tetrahydrofuran-containing purines .
Variations at the N6 Amine Position

The N6 amine’s substitution modulates hydrogen-bonding capacity and target selectivity.

Compound Name N6 Substituent Activity/Properties Reference
This compound 3-Bromophenyl Hypothesized kinase inhibition N/A
N-Cyclopropyl-9-(3-chlorobenzyl)-9H-purin-6-amine (37) Cyclopropyl High yield (95%) in SNAr reaction
N-(Dicyclopropylmethyl)-9H-purin-6-amine (34) Dicyclopropylmethyl GPCR-targeted scaffold
N-Methyl-9-(tetrahydrofuran-2-yl)-9H-purin-6-amine Methyl Simplified analog with metabolic stability

Key Observations :

  • Bromophenyl vs. Cyclopropyl : The 3-bromophenyl group may enhance π-π stacking in enzyme active sites compared to smaller alkyl groups like cyclopropyl .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for producing N-(3-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine with high purity?

  • Methodology : Synthesis typically involves nucleophilic substitution at the purine C6 position. Key steps include coupling 6-chloropurine with (oxolan-2-yl)methyl groups under acidic conditions (e.g., CF3_3COOH) followed by Buchwald-Hartwig amination with 3-bromoaniline. Continuous flow reactors and automated platforms are recommended for scaling up while maintaining >95% purity via HPLC .
  • Optimization : Use triethylamine as a base in DMF at 90°C to minimize side reactions. Post-synthesis purification via silica gel chromatography or recrystallization (ethanol/water) is critical .

Q. How can the structural conformation of this compound be validated experimentally?

  • Techniques :

  • X-ray crystallography (e.g., SHELX refinement) resolves 3D conformation, including dihedral angles between the purine core and substituents .
  • NMR spectroscopy (1H, 13C, 2D-COSY) confirms regiochemistry, such as the absence of N7 vs. N9 alkylation ambiguity. Anisotropic refinement of non-hydrogen atoms improves accuracy .

Q. What preliminary biological screening assays are suitable for assessing its therapeutic potential?

  • Assays :

  • Kinase inhibition profiling using ATP-competitive binding assays (e.g., ADP-Glo™) to identify targets.
  • Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values.
  • Solubility and logP measurements (shake-flask method) guide pharmacokinetic optimization .

Advanced Research Questions

Q. How does the bromophenyl substituent influence binding affinity compared to chlorophenyl or fluorophenyl analogs?

  • Methodology : Perform molecular docking (AutoDock Vina) against crystallized kinase targets (e.g., EGFR or CDK2). Compare binding energies (ΔG) of bromo-, chloro-, and fluoro-substituted derivatives.
  • Findings : The bromine atom’s larger van der Waals radius enhances hydrophobic interactions in deep binding pockets, increasing affinity by ~20% versus chloro analogs. Fluorine’s electronegativity may disrupt π-π stacking .

Q. How can contradictory data on its enzymatic inhibition mechanisms be resolved?

  • Approach :

  • Kinetic assays (e.g., Lineweaver-Burk plots) distinguish competitive vs. allosteric inhibition.
  • Mutagenesis studies (e.g., Ala-scanning of kinase active sites) identify critical residues for binding.
  • Cryo-EM or SPR validates direct target engagement and quantifies dissociation constants .

Q. What strategies mitigate oxidative degradation of the oxolane ring during long-term stability studies?

  • Solutions :

  • Lyophilization under inert gas (N2_2) reduces hydrolysis.
  • Excipient screening (e.g., cyclodextrins) stabilizes the oxolane moiety via host-guest interactions.
  • Accelerated stability testing (40°C/75% RH) identifies degradation pathways (HPLC-MS/MS) .

Q. How does the compound’s tautomeric equilibrium affect its bioactivity?

  • Analysis : Use NMR titration (D2_2O vs. DMSO-d6_6) to quantify amino-imino tautomer ratios. Correlate tautomer prevalence (e.g., N6-amino vs. N7-imino forms) with activity in cellular assays. Computational studies (DFT) predict dominant tautomers in physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.